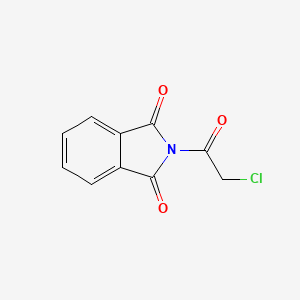
N-(Chloroacetyl)phthalimide
概要
説明
N-(Chloroacetyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the phthalimide ring. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: N-(Chloroacetyl)phthalimide can be synthesized through the reaction of phthalimide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phthalimide being dissolved in an appropriate solvent like dichloromethane, and the chloroacetyl chloride being added dropwise to control the reaction rate. The mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for larger quantities. Continuous flow reactors may be used to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The use of automated systems for reagent addition and temperature control further enhances the scalability of the process.
化学反応の分析
Types of Reactions: N-(Chloroacetyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, leading to the formation of N-substituted phthalimides.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to produce phthalimide and chloroacetic acid.
Reduction: The compound can be reduced to form N-(hydroxyacetyl)phthalimide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Sodium hydroxide or potassium hydroxide are used in hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed:
N-substituted phthalimides: Formed through substitution reactions.
Phthalimide and chloroacetic acid: Produced via hydrolysis.
N-(hydroxyacetyl)phthalimide: Resulting from reduction reactions.
科学的研究の応用
N-(Chloroacetyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N-(Chloroacetyl)phthalimide involves its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can modify active site residues and inhibit enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
類似化合物との比較
- N-acetylphthalimide
- N-propionylphthalimide
- N-(ethoxycarbonyl)phthalimide
- N-(morpholinocarbonyl)phthalimide
Comparison: N-(Chloroacetyl)phthalimide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other N-acyl phthalimides. The chloroacetyl group is more reactive towards nucleophiles, making this compound a valuable intermediate in organic synthesis. Additionally, the chloroacetyl group can undergo specific reactions, such as hydrolysis to produce chloroacetic acid, which is not observed with other N-acyl groups.
特性
IUPAC Name |
2-(2-chloroacetyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOLXDZIPDVQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222512 | |
| Record name | N-(Chloroacetyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-24-8 | |
| Record name | 2-(2-Chloroacetyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Chloroacetyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Chloroacetyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(chloroacetyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


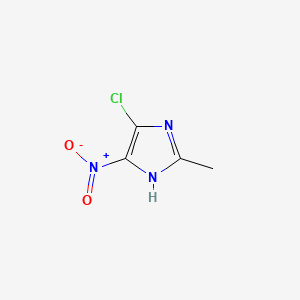
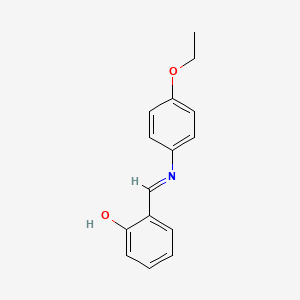
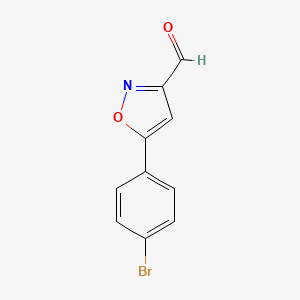
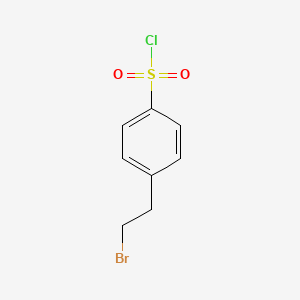

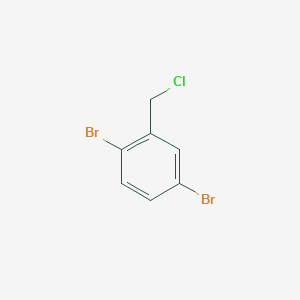
![6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B3032955.png)

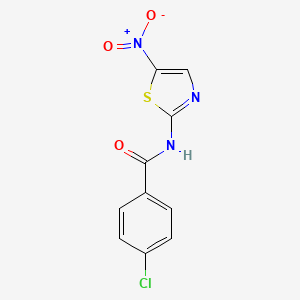
![Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-](/img/structure/B3032960.png)
![2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B3032962.png)
![5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione](/img/structure/B3032963.png)


